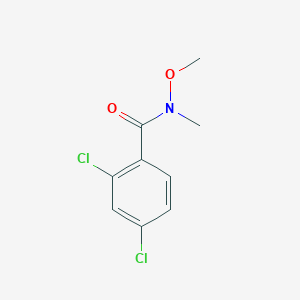

2,4-Dichloro-N-methoxy-N-methylbenzamide

Descripción general

Descripción

2,4-Dichloro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a methoxy and methyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or amines.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and N-methoxy-N-methylamine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products

Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.

Oxidation and Reduction Reactions: Products include N-oxide derivatives and amine derivatives.

Hydrolysis: Products are 2,4-dichlorobenzoic acid and N-methoxy-N-methylamine.

Aplicaciones Científicas De Investigación

2,4-Dichloro-N-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-N-methoxy-N-methylbenzamide: Characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group.

2,4-Dichloro-N-methoxybenzamide: Lacks the methyl group on the nitrogen atom.

2,4-Dichlorobenzamide: Lacks both the methoxy and methyl groups on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Actividad Biológica

2,4-Dichloro-N-methoxy-N-methylbenzamide (also known as DCMMB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9Cl2NO2

- Molecular Weight : 236.08 g/mol

- IUPAC Name : this compound

The compound features two chlorine atoms at the 2 and 4 positions on the benzene ring and a methoxy and methyl group attached to the nitrogen atom of the amide group. This unique structure influences its reactivity and biological activity.

The biological activity of DCMMB is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit various enzymes or receptors, which leads to its observed effects:

- Antimicrobial Activity : DCMMB exhibits inhibitory effects on microbial enzymes, contributing to its antimicrobial properties. It has shown effectiveness against several bacterial strains, including multidrug-resistant species.

- Anticancer Activity : Research indicates that DCMMB can inhibit cell proliferation in cancer cell lines by inducing apoptosis. The compound has been found to target specific pathways involved in tumor growth and metastasis .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of DCMMB. For instance, it has demonstrated activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . Its effectiveness against resistant strains highlights its potential as a therapeutic agent.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8–16 |

| Mycobacterium smegmatis | 8–16 |

Anticancer Activity

In vitro studies have shown that DCMMB can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited IC50 values indicating potent growth inhibition:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF-7 | 0.87 |

These results suggest a significant therapeutic window for DCMMB in targeting cancer cells while sparing normal cells .

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study evaluated the efficacy of DCMMB against various pathogens. It was found that the compound inhibited growth in resistant strains, making it a candidate for further development as an antibiotic agent. -

Anticancer Research :

In a controlled study involving MDA-MB-231 cells, DCMMB treatment resulted in a notable decrease in cell viability compared to controls. The mechanism was linked to caspase activation, indicating apoptosis induction as a primary mode of action .

Q & A

Q. Synthetic Methodologies and Optimization Strategies

Q: What are the key considerations for synthesizing 2,4-Dichloro-N-methoxy-N-methylbenzamide, and how can coupling reagents influence reaction efficiency? A: The synthesis involves coupling 2,4-dichlorobenzoic acid with N-methoxy-N-methylamine using carbodiimide-based reagents (e.g., DCC/HOBt) to activate the carboxylic acid. Critical parameters include:

- Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.

- Solvent : Aprotic solvents like dichloromethane enhance solubility and reduce side reactions.

- Temperature : Gradual warming from 0°C to room temperature prevents exothermic decomposition.

Coupling reagents like DCC/HOBt improve yields (>75%) by stabilizing reactive intermediates. Alternative reagents (e.g., EDCI) may require adjusted reaction times .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Reagent | DCC/HOBt | Maximizes amide formation |

| Solvent | Dichloromethane | Reduces hydrolysis |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Spectroscopic Characterization and Data Contradictions

Q: How can conflicting NMR or IR data for this compound be resolved, and what validation methods are recommended? A: Discrepancies in NMR/IR data often arise from solvent effects or impurities. To resolve these:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistent chemical shifts.

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments.

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELX ) provides unambiguous structural confirmation.

For IR, compare experimental carbonyl stretches (~1650–1680 cm⁻¹) with DFT-calculated values to identify anomalies .

Q. Fluorescence Behavior Under Variable Conditions

Q: How do pH and temperature affect the fluorescence properties of this compound, and what protocols ensure reproducibility? A: Analogous benzamides exhibit maximal fluorescence intensity at pH 5 and 25°C , attributed to optimal protonation states and reduced thermal quenching. Key protocols:

- Buffer Selection : Acetate buffer (pH 5) stabilizes the excited state.

- Temperature Control : Use thermostatted cuvette holders (±0.5°C).

- Excitation Wavelength : λex = 340 nm, λem = 380 nm for consistent readings .

| Condition | Optimal Value | Observed Intensity (a.u.) |

|---|---|---|

| pH | 5.0 | 850 ± 25 |

| Temperature (°C) | 25 | 820 ± 30 |

| Concentration (mg/L) | 0.1–1.0 | Linear response (R² >0.99) |

Q. Safety and Mutagenicity Risk Mitigation

Q: What mutagenicity risks are associated with this compound, and what containment measures are recommended? A: Ames testing on structurally similar anomeric amides indicates moderate mutagenicity (comparable to benzyl chloride). Mitigation strategies include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Storage : Store at ≤-20°C under nitrogen to prevent decomposition .

Q. Hypothesized Biological Applications and Validation

Q: What potential biological applications can be hypothesized for this compound based on structural analogs? A: Analogous chloro-benzamides show:

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays).

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization.

- Material Science : Investigate thermal stability (TGA/DSC) for high-performance polymer applications .

Validation Workflow :

In Vitro Assays : Dose-response curves (IC₅₀ determination).

Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).

Structural Modifications : Introduce electron-withdrawing groups to enhance reactivity.

Q. Crystallographic Analysis and Software Tools

Q: What crystallographic techniques are recommended for determining the molecular structure of this compound? A:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 89 K to minimize thermal motion.

- Structure Refinement : SHELXL for least-squares refinement; ORTEP-3 for thermal ellipsoid visualization.

- Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry.

Q. Notes

- Advanced questions emphasize experimental design, data validation, and hypothesis testing.

- Basic questions focus on foundational synthesis and characterization techniques.

Propiedades

IUPAC Name |

2,4-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUNJBXBZNYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474339 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646528-36-1 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.